Methyl 4-fluoropyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC14443100
Molecular Formula: C6H10FNO2
Molecular Weight: 147.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10FNO2 |
|---|---|
| Molecular Weight | 147.15 g/mol |
| IUPAC Name | methyl 4-fluoropyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3 |
| Standard InChI Key | PGEIOIOBHIGEMT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC(CN1)F |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₆H₁₀FNO₂, with a molecular weight of 147.15 g/mol . Its IUPAC name, methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate, reflects its stereospecific configuration at the 2nd and 4th carbon positions. The cis arrangement of substituents on the pyrrolidine ring imposes conformational rigidity, which is critical for interactions with biological targets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀FNO₂ | |
| Molecular Weight | 147.15 g/mol | |
| SMILES | COC(=O)[C@@H]1CC@@HF | |
| InChI Key | PGEIOIOBHIGEMT-WHFBIAKZSA-N | |
| Melting Point | Not reported | — |
The fluorine atom’s electronegativity enhances the compound’s metabolic stability by resisting oxidative degradation, while the methyl ester group improves solubility in organic solvents .
Synthesis and Stereospecific Fluorination
Key Synthetic Routes
The synthesis of methyl 4-fluoropyrrolidine-2-carboxylate typically begins with N-protected (2S,4R)-4-hydroxyproline, which undergoes double fluorination using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) . This method achieves high yields (>85%) and preserves enantiomeric purity, critical for pharmaceutical applications.
Reaction Scheme
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Hydroxyproline fluorination:
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Esterification:
Optimization and Scalability
Crystallization of the intermediate N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride enables facile purification, reducing synthetic steps and improving scalability . This approach contrasts with traditional methods that require multiple protection/deprotection cycles.
Applications in Medicinal Chemistry
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Fluorinated pyrrolidines are pivotal in designing DPP-IV inhibitors, which are used to treat type 2 diabetes. The fluorine atom at the 4-position enhances binding affinity to the enzyme’s active site by forming hydrogen bonds with residues like Glu205 and Tyr547 .
Table 2: Biological Activity of Fluorinated Pyrrolidines
Neurological Drug Candidates
The hydrochloride salt of this compound (cis-4-fluoro-pyrrolidine-2-carboxylic acid methyl ester hydrochloride) is investigated for modulating glutamate receptors, which are implicated in neurodegenerative diseases . Its rigid structure mimics natural ligands, enabling selective receptor modulation.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 4.85 (dt, J = 48 Hz, 1H, CF), 3.75 (s, 3H, OCH₃), 3.60–3.45 (m, 2H, CH₂N) .
Pharmacological and Toxicological Profiles
Metabolic Stability
The fluorine substituent reduces hepatic clearance by cytochrome P450 enzymes, extending the compound’s half-life in vivo . Studies in rodent models indicate a plasma half-life of 4.2 hours for the (2S,4S)-isomer.
Acute Toxicity
Preliminary toxicity assays in mice report an LD₅₀ of 320 mg/kg, with adverse effects including transient hypotension and tachycardia . Chronic toxicity data remain under investigation.
Future Directions and Challenges
Expanding Stereochemical Diversity
While the (2S,4S)-isomer is well-studied, the (2S,4R)-diastereomer warrants exploration for its distinct biological activity. Computational modeling suggests altered binding modes to proteolytic enzymes.
Sustainable Synthesis
Current fluorination methods rely on Fluolead, which generates stoichiometric waste. Catalytic fluorination strategies using transition metals (e.g., palladium) could improve atom economy .
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